molecular formula C12H9Cl2F2NO B1451110 3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride CAS No. 1185304-37-3

3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride

Cat. No.: B1451110
CAS No.: 1185304-37-3
M. Wt: 292.11 g/mol
InChI Key: CTPGMSJENFIWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride: is a chemical compound with the molecular formula C12H8ClF2NO HCl and a molecular weight of 292.11 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride typically involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding quinone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted aniline derivatives.

    Oxidation Reactions: Formation of quinone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Chemistry:

3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and chemical processes .

Biology:

In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with biological molecules .

Medicine:

Its unique structure makes it a candidate for drug discovery and development .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the manufacture of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms in the structure enhances its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3-Chloro-4-fluoroaniline
  • 2,4-Difluoroaniline
  • 3-Chloro-2-fluoroaniline

Comparison:

3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the difluorophenoxy group further enhances its versatility in various applications .

Properties

IUPAC Name

3-chloro-2-(2,4-difluorophenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO.ClH/c13-8-2-1-3-10(16)12(8)17-11-5-4-7(14)6-9(11)15;/h1-6H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPGMSJENFIWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.